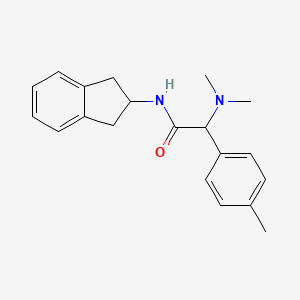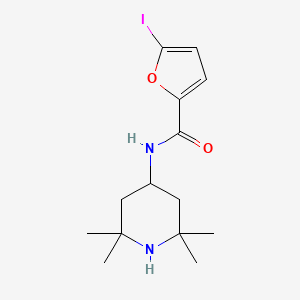
5-(4-sec-butoxy-3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Übersicht
Beschreibung
"5-(4-sec-butoxy-3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione" is a compound belonging to the pyrimidinetrione class, known for its diverse chemical reactivity and potential in creating various molecular structures. Although the direct research on this specific compound is limited, insights can be drawn from closely related compounds within the same chemical class.
Synthesis Analysis
The synthesis of pyrimidinetriones involves multicomponent reactions, showcasing the efficiency and versatility of these reactions in producing complex molecular structures. A study by Ryzhkova et al. (2023) elaborated a simple and efficient tandem Knoevenagel–Michael protocol for synthesizing related compounds, indicating a possible pathway for our compound of interest (Ryzhkova et al., 2023).
Molecular Structure Analysis
Molecular structure studies, such as those by Barakat et al. (2015), reveal the relative stabilities of isomers and the effects of solvent polarity on their stability. X-ray crystallography and DFT analysis provide insights into the solid-state molecular structure and vibrational spectra of these compounds, which could be applied to understand our compound (Barakat et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Activity Studies
A study on the synthesis and structure–activity relationship of polysubstituted pyrimidines, including derivatives similar to 5-(4-sec-butoxy-3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, revealed these compounds as potent inhibitors of immune-activated nitric oxide production. The investigation encompassed a wide array of substituents at the C-5 position on the pyrimidine ring, demonstrating that the nitric oxide inhibitory activity is significantly influenced by the substituent's nature. The 5-sec-butyl analog exhibited the highest inhibitory activity with minimal cytotoxic effects, suggesting a promising route for the development of anti-inflammatory agents (Jansa et al., 2015).
Spectral Studies and Optical Properties
Spectral studies on D-π-A molecules, which share structural similarities with the subject compound, have provided insights into the electronic and optical properties of such molecules. These studies highlighted the formation of H-aggregates and their spectral characteristics, offering a foundation for further research into the development of novel materials for optoelectronic applications (Chen et al., 2001).
Antihypertensive Potential
Research on selected pyrimidine derivatives, including a structure closely related to 5-(4-sec-butoxy-3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, has elucidated their antihypertensive potential. These compounds demonstrated significant blood pressure reduction, renal function normalization, vasodilatory effects, and antioxidant and anti-inflammatory properties in experimental models, indicating their therapeutic potential in hypertension management (Irshad et al., 2021).
Electronic and Nonlinear Optical Exploration
A comparative study between DFT/TDDFT calculations and experimental findings on thiopyrimidine derivatives, which share a core structure with the compound of interest, has shed light on their electronic structure and nonlinear optical (NLO) properties. This research supports the utility of such compounds in NLO applications, highlighting their potential in the fields of medicine and optoelectronics (Hussain et al., 2020).
Computational Approach to Cardiovascular Diseases
A computational study on pyrimidine 2, 4, 6-trione derivatives, related to 5-(4-sec-butoxy-3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, explored their L-type calcium channel blockade activity. This chemoinformatics prediction and molecular docking analysis highlighted their potential as antihypertensive agents, further emphasizing the broad applicability of these compounds in cardiovascular disease treatment (Irshad et al., 2022).
Eigenschaften
IUPAC Name |
5-[(4-butan-2-yloxy-3-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-3-8(2)22-12-5-4-9(7-11(12)16)6-10-13(19)17-15(21)18-14(10)20/h4-8H,3H2,1-2H3,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFFBZZAJIJFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(butan-2-yloxy)-3-chlorobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(diethylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4020724.png)
![N-(2,5-dimethoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4020733.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B4020736.png)
![3-[(3-hydroxypiperidin-1-yl)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B4020738.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4020740.png)
![N-(5-chloro-2-pyridinyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4020743.png)
![N-benzyl-2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzamide](/img/structure/B4020750.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4020765.png)
![1-[({2-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]benzyl}amino)methyl]cyclohexanol](/img/structure/B4020769.png)
![2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-5-nitrobenzamide](/img/structure/B4020774.png)
![ethyl 1-[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4020778.png)
![2-{2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4020786.png)

